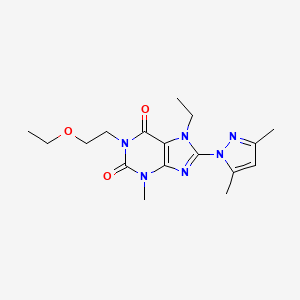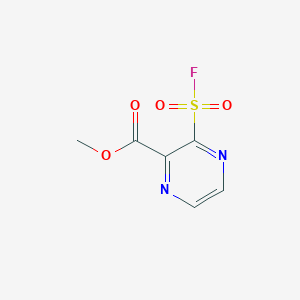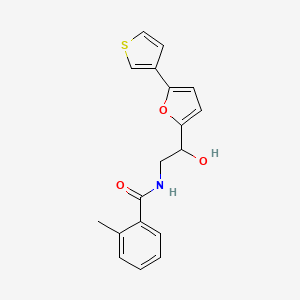
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H24N6O3 and its molecular weight is 360.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, including purine analogs, shows significant interest in developing potent cytotoxins for cancer treatment. These compounds demonstrate growth inhibitory properties against various cancer cell lines, highlighting the therapeutic potential of purine derivatives in oncology (Deady et al., 2003).
Intermolecular Interactions
A quantitative investigation into the intermolecular interactions present in a xanthine derivative, structurally similar to purine compounds, provides insights into the design of new materials. The study focuses on understanding how these interactions contribute to molecular stability and potential applications in material science (Shukla et al., 2020).
Catalytic Applications
The use of purine derivatives as catalysts in the synthesis of complex molecules, such as spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives, showcases the versatility of these compounds in facilitating chemical reactions. This opens avenues for research in green chemistry and the development of novel synthetic methodologies (Yazdani-Elah-Abadi et al., 2017).
Metal Complexes and Molecular Recognition
Studies on metal complexes of purine derivatives explore their use in molecular recognition and the formation of metal-mediated base pairs. This research has implications for the development of novel biomolecular structures and nanotechnology applications (Sinha et al., 2015).
Anticancer and Antimicrobial Activities
The synthesis and evaluation of purine derivatives for their anticancer and antimicrobial activities highlight the potential for these compounds in therapeutic applications. Research in this area contributes to the discovery of new drugs and the understanding of their mechanisms of action (Ashour et al., 2012).
Propiedades
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-(2-ethoxyethyl)-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-6-21-13-14(18-16(21)23-12(4)10-11(3)19-23)20(5)17(25)22(15(13)24)8-9-26-7-2/h10H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAYKYKQBYFGHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCOCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2383738.png)
![3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B2383742.png)


![2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/no-structure.png)
![2-[2-(tert-butyl)-4-bromophenoxy]-N-cyclopentylacetamide](/img/structure/B2383748.png)



![N-(1-cyanocyclopentyl)-6-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2383754.png)
![N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2383755.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2383758.png)
